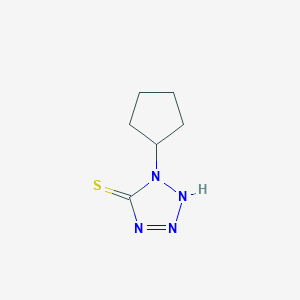

1-Cyclopentyl-1H-tetrazole-5-thiol

Description

Contextualizing the Tetrazole Ring System in Heterocyclic Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. wikipedia.orgnih.govtaylorandfrancis.com This high nitrogen content contributes to its distinctive electronic properties and metabolic stability. nih.govnih.gov Tetrazoles are not naturally occurring but are synthesized for various applications. nih.gov The first synthesis of a tetrazole derivative was reported in 1885. nih.gov

Structurally, tetrazoles can exist in different isomeric forms, with the 1H- and 2H-isomers being tautomeric. wikipedia.org The tetrazole ring is considered aromatic due to the presence of 6 π-electrons. wikipedia.org This aromaticity contributes to the stability of the ring system. nih.gov

In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. nih.govnih.gov This is because they share similar pKa values and are deprotonated at physiological pH. nih.gov This property has led to the incorporation of tetrazole moieties into numerous FDA-approved drugs, including antihypertensives and antibiotics. nih.govnih.gov

The synthesis of tetrazoles is a well-established area of organic chemistry, with the most common method being the [3+2] cycloaddition of azides with nitriles. nih.govtaylorandfrancis.com Other methods include the use of diazotizing reagents and the reaction of amidines or guanidines with specific reagents. organic-chemistry.org

Significance of Thiol Functionality in Organic and Bioorganic Systems

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org They are the sulfur analogs of alcohols. wikipedia.org A key characteristic of many thiols is their strong and often unpleasant odor, reminiscent of garlic or rotten eggs. wikipedia.orgyoutube.com This property is utilized in the odorization of natural gas for safety purposes. wikipedia.org

The thiol group is more acidic than the hydroxyl group in alcohols, a consequence of the weaker S-H bond compared to the O-H bond. youtube.com This increased acidity makes thiols effective nucleophiles in various chemical reactions. youtube.com

In biological systems, the thiol group plays a crucial role. The amino acid cysteine contains a thiol group, which is fundamental to the structure and function of many proteins. youtube.com The oxidation of two thiol groups from cysteine residues can form a disulfide bond (-S-S-), creating a disulfide bridge that is vital for maintaining the tertiary and quaternary structures of proteins. youtube.com Furthermore, thiols like glutathione (B108866) act as important antioxidants in biological systems, protecting cells from damage by reactive oxygen species. wikipedia.org

The reactivity of thiols also extends to their interaction with metals. Organic thiols are known to form complexes with toxic soft metals like mercury, a significant aspect in environmental and biological systems. nih.gov

Overview of Research Trajectories for 1-Cyclopentyl-1H-tetrazole-5-thiol

Research into this compound and related compounds has explored their synthesis, structural characterization, and potential applications. The synthesis of similar structures, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole, has been reported, with characterization performed using techniques like FT-IR, NMR, and mass spectrometry. nih.gov

A significant area of investigation involves the reactivity of the thiol group. For instance, the alkylation of the thiol in 1-phenyl-1H-tetrazole-5-thiol with various reagents has been a subject of study. researchgate.net The ambident reactivity of 5-mercapto-1H-tetrazoles, where reactions can occur at either the sulfur or a nitrogen atom, has also been explored, leading to the formation of different product types. beilstein-journals.org

Furthermore, the unique properties of tetrazole-thiol compounds have led to their investigation in materials science. For example, 1-phenyl-1H-tetrazole-5-thiol has been studied as a corrosion inhibitor for steel in acidic environments. researchgate.net The ability of the tetrazole and thiol groups to interact with metal surfaces is key to this application.

The combination of a tetrazole ring and a thiol functionality in this compound presents a platform for the development of novel molecules with diverse applications, spanning from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKFYVPOKBWZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h Tetrazole 5 Thiol and Its Derivatives

Optimized Alkylation Reactions for Tetrazole-5-thiols

The alkylation of tetrazole-5-thiols is a fundamental method for the synthesis of various derivatives. Traditional methods often rely on the use of alkyl halides under basic conditions or Mitsunobu condensation with alcohols. rsc.org However, these methods can require multiple steps, especially when starting from aldehydes or ketones. rsc.org

A significant advancement in this area is the development of new alkylation techniques that offer improved efficiency and selectivity. One such method involves the diazotization of aliphatic amines to create transient alkyl diazonium intermediates, which then act as alkylating agents for 5-substituted 1H-tetrazoles. rsc.org This approach has shown a preference for the formation of 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.orgnih.gov The reaction conditions can be optimized to achieve good yields and functional group tolerance. organic-chemistry.org For instance, using 1,3-(2,2-dimethyl)propanedinitrite in ethyl acetate (B1210297) has been identified as a favorable solvent and reagent combination. organic-chemistry.org

The regioselectivity of alkylation, determining whether the alkyl group attaches to the N1 or N2 position of the tetrazole ring, is a critical aspect. While steric hindrance of the electrophile plays a role, it is not the sole determinant of the regioselectivity between 1,5- and 2,5-disubstituted tetrazoles. rsc.org The reaction mechanism, whether it follows a first-order or second-order nucleophilic substitution pathway, significantly influences the outcome. rsc.org In certain cases, intramolecular stabilization of the diazonium intermediate can also affect the regioselectivity. rsc.org Under specific acidic conditions, such as with concentrated H2SO4, the alkylation of 5-substituted tetrazoles with certain alcohols can lead exclusively to the formation of 2-alkyltetrazoles. documentsdelivered.com

Table 1: Comparison of Alkylation Methods for Tetrazole-5-thiols

| Method | Starting Materials | Key Features | Selectivity |

| Classical Alkylation | Tetrazole-5-thiol, Alkyl halide | Requires basic conditions, multi-step from aldehydes/ketones. rsc.org | Variable |

| Mitsunobu Condensation | Tetrazole-5-thiol, Alcohol | Mild conditions, broad functional group compatibility. rsc.org | Variable |

| Diazotization of Amines | 5-Substituted 1H-tetrazole, Aliphatic amine, Organic nitrite | Preferential formation of 2,5-disubstituted products, one-pot potential. organic-chemistry.orgnih.gov | High for N2-alkylation |

| Acid-Catalyzed Alkylation | 5-Substituted tetrazole, Alcohol, Strong acid | High yield of 2-alkyltetrazoles. documentsdelivered.com | High for N2-alkylation |

Sulfinyl/Sulfonyl Cyanide Routes to 1-Substituted 1H-Tetrazole-5-thiols

An indirect yet effective pathway to 1,5-disubstituted tetrazoles, including those with a thiol group, involves the use of sulfonyl cyanides. The Huisgen 1,3-dipolar cycloaddition of azides with p-toluenesulfonyl cyanide readily produces 1-substituted-5-tosyltetrazoles. acs.org The highly reactive nature of the tosyl group in these intermediates allows for its subsequent substitution by various nucleophiles, providing access to a wide array of 1,5-disubstituted tetrazoles. acs.org

Reactant Considerations: Sulfinyl/Sulfonyl Cyanides and Azides

The synthesis of sulfonyl azides, which are key reactants, can be achieved through several methods. A direct and high-yielding approach involves the use of triflyl azide (B81097) as a diazo transfer reagent with readily available sulfonamides. nih.gov Another convenient one-pot synthesis starts from thiols, which are oxidized in situ with N-chlorosuccinimide (NCS) to form sulfonyl chlorides, and then reacted with sodium azide. organic-chemistry.org This method is efficient and proceeds under mild, room temperature conditions. organic-chemistry.org The synthesis of sulfamoyl azides can be accomplished using a sulfonyl azide transfer agent, such as 2,3-dimethyl-1H-imidazolium triflate, with secondary amines. nih.gov

The other key reactant, the azide, can be an organic azide or an azide salt. The choice of azide can influence the reaction mechanism and scope. acs.org Organic azides typically require highly activated nitriles for the cycloaddition to proceed efficiently. acs.org

Nucleophilic Displacement Strategies for Thiol Formation

Once the 1-substituted-5-sulfonyltetrazole is formed, the sulfonyl group can be displaced by a sulfur nucleophile to introduce the thiol functionality. While direct displacement with sulfide (B99878) or hydrosulfide (B80085) ions is a plausible route, another strategy involves the use of thiols themselves as nucleophiles in a dynamic nucleophilic aromatic substitution (SNA) reaction. nih.gov Aliphatic thiols have been shown to efficiently displace other groups from activated heterocyclic cores. nih.gov The reduction of S-sulpho groups using reagents like tributylphosphine (B147548) can also be employed to generate the free thiol. nih.gov

Regioselectivity and Yield Optimization

The cycloaddition of organic azides to nitriles is generally regioselective, leading exclusively to the formation of the 1-substituted tetrazole isomer. acs.org This is attributed to the lower activation energy of the transition state leading to the 1,5-disubstituted product compared to the 2,5-disubstituted isomer. acs.org

Yield optimization for the initial cycloaddition step often involves considering the electronic nature of the reactants. The reaction between unhindered azides and p-toluenesulfonyl cyanide can result in quantitative yields. acs.org However, with more sterically hindered secondary, tertiary, or aryl azides, the yields may be lower. acs.org For the subsequent nucleophilic substitution step, the choice of the sulfur nucleophile, solvent, and temperature are critical parameters to optimize for achieving high yields of the desired 1-substituted 1H-tetrazole-5-thiol.

One-Pot Syntheses Utilizing Aldehydes and N-Tosylhydrazones

A highly efficient and straightforward one-pot procedure has been developed for the synthesis of alkyl 1H-tetrazol-5-yl thioethers directly from aldehydes. rsc.orgrsc.org This metal-free method involves the in situ generation of N-tosylhydrazones, which then undergo reductive coupling with 1H-tetrazole-5-thiols. rsc.orgrsc.org

Hydrazone Formation and Reductive Coupling Mechanisms

The initial step of this one-pot synthesis is the condensation of an aldehyde with N-tosylhydrazine to form the corresponding N-tosylhydrazone. rsc.orgrsc.org This is a well-established reaction in organic chemistry. libretexts.org

Following the hydrazone formation, a reductive coupling with the 1H-tetrazole-5-thiol occurs. The proposed mechanism suggests that under basic conditions, the N-tosylhydrazone forms a diazo intermediate. rsc.org This intermediate then reacts with the tetrazole thioanion in a substitution reaction to yield the final thioether product. rsc.org The reaction conditions are typically optimized by screening various bases and solvents to achieve high yields. For example, using lithium hydroxide (B78521) and lithium iodide in dioxane at elevated temperatures has proven effective. rsc.org

This one-pot approach is notable for its broad substrate scope, accommodating a wide variety of aldehydes, including those with nitrogen- and oxygen-containing functional groups, as well as various 1H-tetrazole-5-thiols. rsc.org The resulting alkyl 1H-tetrazol-5-yl thioethers are valuable intermediates in organic synthesis. rsc.org

Table 2: Key Steps in the One-Pot Synthesis from Aldehydes

| Step | Reactants | Intermediate/Product | Mechanism |

| 1. Hydrazone Formation | Aldehyde, N-Tosylhydrazine | N-Tosylhydrazone | Condensation rsc.orgrsc.org |

| 2. Reductive Coupling | N-Tosylhydrazone, 1H-Tetrazole-5-thiol | Alkyl 1H-tetrazol-5-yl thioether | In situ diazo formation followed by nucleophilic substitution rsc.org |

Based on a thorough review of the available research, it is not possible to generate an article that focuses solely on the chemical compound “1-Cyclopentyl-1H-tetrazole-5-thiol” with the specified level of detail. Publicly accessible scientific literature and chemical databases lack specific synthetic methodologies, derivatization strategies, and protective group chemistry for this particular molecule.

The search results contain extensive information on related compounds, such as 1-methyl-1H-tetrazole-5-thiol mdpi.com, 1-phenyl-1H-tetrazole-5-thiol researchgate.netnist.govnist.gov, and 1-cyclopropyl-1H-tetrazole-5-thiol researchgate.net, as well as general methods for the synthesis and derivatization of 5-substituted-1H-tetrazoles researchgate.netorganic-chemistry.orgnih.govrsc.orgorganic-chemistry.orgrsc.org. However, providing an article based on these analogues would violate the explicit instruction to focus exclusively on this compound and maintain strict scientific accuracy for that specific compound.

Therefore, the requested article cannot be generated without resorting to speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

Chemical Transformations and Reactivity of 1 Cyclopentyl 1h Tetrazole 5 Thiol

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of 1-cyclopentyl-1H-tetrazole-5-thiol is susceptible to oxidation, leading to various oxidation states, most notably disulfides, sulfoxides, and sulfones. The specific product obtained often depends on the choice of oxidizing agent and the stoichiometry of the reaction.

Formation of Disulfides

The mild oxidation of this compound results in the formation of the corresponding disulfide, bis(1-cyclopentyl-1H-tetrazol-5-yl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of reagents. For instance, iodine is a well-known reagent for the oxidation of 1H-tetrazole-5-thiols to their corresponding disulfides nih.gov. This reaction is often observed as a competing pathway in other transformations involving these thiols nih.govacs.org.

In a related study, the dimerization of 1-phenyl-1H-tetrazole-5-thiol to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane was successfully carried out in an alkaline methanol solution using metalloporphyrin catalysts under mild conditions scirp.org. This suggests that similar catalytic methods could be applicable for the synthesis of the disulfide of this compound.

Table 1: Examples of Oxidizing Agents for Disulfide Formation from Tetrazole-5-thiols

| Oxidizing Agent | Substrate | Product | Reference |

|---|---|---|---|

| Iodine | 1-methyl-1H-tetrazole-5-thiol | bis(1-methyl-1H-tetrazol-5-yl) disulfide | nih.govacs.org |

| Metalloporphyrin catalysts | 1-phenyl-1H-tetrazole-5-thiol | bis(1-phenyl-1H-tetrazol-5-yl) disulfide | scirp.org |

Generation of Sulfoxides and Sulfones

Further oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. While specific examples for the direct oxidation of this compound to its sulfoxide and sulfone were not found in the surveyed literature, the general principles of sulfide (B99878) oxidation are well-established and applicable. The synthesis of these compounds would likely proceed through the S-alkylation of the thiol to form a thioether, followed by controlled oxidation.

The selective oxidation of sulfides to sulfoxides can be challenging as over-oxidation to the sulfone is a common side reaction. A variety of reagents have been developed for this transformation, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and iodosobenzene jchemrev.comorganic-chemistry.org. The choice of oxidant and careful control of reaction conditions, such as temperature and stoichiometry, are crucial for achieving high selectivity for the sulfoxide acsgcipr.org. For instance, a one-pot method for the synthesis of sulfoxides from benzyl bromides involves the use of potassium thioacetate and Oxone®, where the selective formation of the sulfoxide over the sulfone is observed even with an excess of the oxidizing agent nih.gov.

To obtain the corresponding sulfone, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are typically employed. Reagents such as excess hydrogen peroxide, potassium permanganate, or Oxone® can effectively oxidize sulfides to sulfones organic-chemistry.org. The resulting 1-alkyl-1H-tetrazol-5-yl sulfones are stable compounds and have been utilized as reagents in organic synthesis, for example, in the Julia-Kocienski olefination organic-chemistry.org.

Reduction Reactions of the Thiol Group

Information regarding the direct reduction of the thiol group of this compound is scarce in the scientific literature. Generally, thiols are already in a low oxidation state, and their reduction is not a common transformation. Reduction reactions in the context of tetrazole-5-thiols more commonly involve the cleavage of a sulfur-containing protecting group to liberate the free thiol. For instance, electrolytic reduction has been used to remove a benzyl protecting group from a 5-benzylthio-tetrazole derivative to yield the corresponding tetrazole-5-thiol.

Nucleophilic Substitution Reactions on the Tetrazole Ring System

The tetrazole ring is an electron-rich aromatic system, which generally makes it resistant to nucleophilic substitution reactions. Nucleophilic attack on the ring carbons is not a favored process unless the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound.

Instead, the tetrazole-thiol moiety itself often acts as a nucleophile. The thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. For example, 1-methyl-1H-tetrazole-5-thiol has been shown to participate in the nucleophilic ring-opening of bicyclic aziridines, where the thiolate attacks a carbon atom of the strained ring mdpi.commdpi.com. Similarly, it can act as a nucleophile in substitution reactions, such as the reaction with pentafluoropyridine where the thiolate displaces a fluorine atom researchgate.net.

Chemo- and Regioselective Reactions Involving this compound (e.g., Hydroamination)

Due to the presence of multiple reactive sites, this compound can undergo chemo- and regioselective reactions. A notable example is the hydroamination of styrenes. In the presence of a catalytic amount of iodine, 1-alkyl-1H-tetrazole-5-thiols can react with styrene derivatives with high chemoselectivity for N-alkylation (hydroamination) over S-alkylation (sulfenylation) nih.govacs.org. This reaction proceeds via a Markovnikov-selective addition to the double bond.

The reaction conditions can be tuned to favor either the hydroamination or the sulfenylation product. For instance, at lower temperatures, the sulfenylated product may be formed, while at higher temperatures, the hydroaminated product is obtained exclusively nih.gov.

Table 2: Chemoselective Reactions of 1-Alkyl-1H-tetrazole-5-thiols with Styrenes

| Reactants | Catalyst | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| 1-methyl-1H-tetrazole-5-thiol, Styrene | Iodine (20 mol%) | Hydroamination product | High (at 80 °C) | nih.gov |

| 1-phenyl-1H-tetrazole-5-thiol, Styrene | Iodine (20 mol%) | Hydroamination product | High (at 80 °C) | nih.gov |

| 1-methyl-1H-tetrazole-5-thiol, Styrene | Iodine (20 mol%) | Sulfenylation product | Moderate (at 25 °C) | nih.gov |

Tautomerism and its Impact on Reactivity (Thiol-Thione Equilibrium)

This compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a common feature of many heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom scispace.comcdnsciencepub.comnih.gov. In the solid state and in solution, the thione form is generally the predominant tautomer for 1,2,4-triazole-3-thiones, a structurally related class of compounds . Theoretical studies on tetrazole-5-thione also indicate that the thione form is the most stable isomer in the gas phase and in solution researchgate.net.

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and pH. In neutral and acidic media, the thione form is favored, while in an alkaline solution, the equilibrium shifts towards the formation of the thiolate anion .

This tautomerism has a significant impact on the reactivity of the molecule. The thiol form is responsible for the nucleophilic character of the sulfur atom, leading to S-alkylation and oxidation reactions. The thione form, with its exocyclic double bond, can exhibit different reactivity, and the nitrogen atoms of the ring can also act as nucleophilic centers. This ambident nucleophilicity is demonstrated in reactions with in situ-generated thiocarbonyl S-methanides, where both N- and S-insertion products can be formed, depending on the specific reactants and conditions beilstein-journals.orgnih.gov.

Research Findings on the Coordination Chemistry of this compound Inconclusive

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry and metal complexation of this compound. While extensive information is available for analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol and 1-methyl-1H-tetrazole-5-thiol, this specific cyclopentyl derivative does not appear to be widely studied in the context of its interaction with metal ions.

The initial request for an article structured around the ligand properties, coordination modes, and the synthesis of metal complexes involving this compound could not be fulfilled due to the absence of specific data in the public domain. Searches for crystal structures, coordination polymers, or specific complexes with transition metals like cobalt, cadmium, copper, or mercury yielded no relevant results for this particular compound. Similarly, no literature was found describing in situ oxidative coupling or desulfurization reactions during complexation for the cyclopentyl derivative.

In contrast, research on 1-phenyl-1H-tetrazole-5-thiol has demonstrated a rich coordination chemistry, including:

Diverse Coordination Modes: It can act as a monodentate ligand, coordinating through either a nitrogen atom of the tetrazole ring or the exocyclic sulfur atom. It also forms bidentate and bridging complexes.

Formation of Various Metal Complexes: It has been used to synthesize complexes with numerous transition metals.

In Situ Reactions: Studies have documented in situ oxidative coupling of two thiol ligands to form a disulfide bridge during complex formation.

Desulfurization: The copper-assisted desulfurization of 1-R-tetrazole-5-thiols during complexation has been observed, leading to the formation of 1-R-tetrazole complexes.

Unfortunately, these specific findings cannot be extrapolated to this compound without dedicated experimental evidence. The electronic and steric effects of the cyclopentyl group compared to a phenyl or methyl group would likely influence the ligand's coordination behavior, making such assumptions scientifically unsound.

Therefore, a detailed article focusing solely on the coordination chemistry of this compound as outlined cannot be generated at this time. Further experimental research is required to elucidate the specific properties and behaviors of this compound in metal complexation.

Coordination Chemistry and Metal Complexation of 1 Cyclopentyl 1h Tetrazole 5 Thiol

Structural Analysis of Coordination Polymers and Discrete Complexes

There is no published research detailing the crystal structures of coordination polymers or discrete complexes formed with 1-Cyclopentyl-1H-tetrazole-5-thiol. Consequently, information regarding bond lengths, bond angles, coordination modes, crystal systems, and space groups for any of its metal complexes cannot be provided.

For related compounds, such as those derived from 1-phenyl-1H-tetrazole-5-thiol, studies have shown the versatility of the tetrazole-thiolate moiety to act as a versatile ligand, capable of bridging metal centers to form one-, two-, or three-dimensional coordination polymers. The coordination typically involves the sulfur atom of the thiol group and one of the nitrogen atoms of the tetrazole ring. The specific nature of the resulting architecture is often influenced by the choice of the metal ion, the solvent system, and the presence of ancillary ligands. However, without experimental data for this compound, any structural predictions would be purely speculative.

Electronic and Magnetic Properties of Metal Complexes

Similarly, the electronic and magnetic properties of metal complexes containing this compound have not been reported. The electronic spectra and magnetic susceptibility measurements that are crucial for understanding the nature of metal-ligand bonding, the geometry of the coordination sphere, and the presence of magnetic interactions between metal centers are not available for any such complexes.

In analogous systems with other N-substituted tetrazole-5-thiols, researchers have observed a range of electronic and magnetic behaviors. For instance, some copper(II) complexes exhibit interesting magnetic properties, including antiferromagnetic or ferromagnetic coupling, which are highly dependent on the structural arrangement of the metal centers and the bridging ligands. The electronic spectra of these complexes are often characterized by d-d transitions and charge-transfer bands, providing insights into their coordination environment. Nevertheless, the influence of the cyclopentyl substituent on these properties in its complexes remains an open question for future research.

Theoretical and Computational Studies of 1 Cyclopentyl 1h Tetrazole 5 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of various chemical compounds. For derivatives of 1-Cyclopentyl-1H-tetrazole-5-thiol, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole, DFT calculations have been employed to gain insights into their molecular characteristics. researchgate.netnih.gov These theoretical studies often utilize the B3LYP hybrid method with various basis sets, including 6-311++G(**), cc-pVDZ, and cc-pVTZ, to perform geometry optimization and frequency calculations. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For tetrazole derivatives, this process helps in understanding their preferred spatial orientation. Conformational analysis, often performed by scanning the potential energy surface (PES) through systematic changes in dihedral angles, reveals the different stable conformations of the molecule and their relative energies. researchgate.net For instance, in the study of 5-(benzylthio)-1-cylopentyl-1H-tetrazole, conformational analysis was conducted by varying the dihedral angles around specific bonds in 10-degree increments from 0 to 360 degrees. researchgate.net This analysis helps in identifying the most stable conformer, which is crucial for subsequent calculations and for understanding the molecule's behavior.

The optimized molecular structure provides key data on bond lengths, bond angles, and dihedral angles. For example, in a related compound, 1,1′-diphenyl-5,5′-dithiodi-tetrazole, the S-S bond distance was found to be 2.0311(10) Å, and the C-S bond distances were in the range of 1.7489(24)–1.7571(20) Å. lookchem.com The dihedral angles between the tetrazole and phenyl rings were also determined to be 42.708(83)° and 54.540(87)°. lookchem.com

Table 1: Selected Optimized Geometrical Parameters for a Related Tetrazole Derivative

| Parameter | Bond | Value |

| Bond Length | S-S | 2.0311(10) Å |

| Bond Length | C-S | 1.7489(24) - 1.7571(20) Å |

| Dihedral Angle | Tetrazole-Phenyl | 42.708(83)° |

| Dihedral Angle | Tetrazole-Phenyl | 54.540(87)° |

Note: Data is for 1,1′-diphenyl-5,5′-dithiodi-tetrazole as a representative example of a tetrazole derivative. lookchem.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental data. This analysis aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

For tetrazole compounds, the assignment of normal modes of vibration associated with the ring can be complex due to strong coupling between them. researchgate.net Theoretical calculations, such as those using the B3LYP functional with the 6-311++G(d,p) basis set, have been shown to be in good agreement with experimental FT-IR spectra for related compounds. pnrjournal.com For example, in the FT-IR spectrum of 1-phenyl-1H-tetrazole-5-thiol, the S-H stretching vibration is observed in the range of 2220–2781 cm⁻¹. lookchem.com

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity and properties. DFT calculations provide valuable information about the distribution of electrons within the molecule. Frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly important in understanding chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For a synthetic steroidal molecule containing a tetrazole moiety, the calculated HOMO and LUMO energy values were -6.16 eV and -1.35 eV, respectively. researchgate.net In another study on a salt containing a tetrazole derivative, the calculated frontier molecular orbital energy gap was 4.702 eV, indicating charge transport between the cation and anion. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Tetrazole-Containing Steroidal Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | -6.16 |

| LUMO | -1.35 |

| HOMO-LUMO Gap | 4.81 |

Note: Data is for a synthetic steroidal molecule containing a tetrazole moiety as a representative example. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein. These methods are instrumental in drug discovery and in understanding biological processes at the molecular level.

Ligand-Protein Interaction Studies

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen libraries of small molecules for potential biological activity. nih.gov For 1,5-disubstituted tetrazoles, docking studies have been performed to investigate their potential as inhibitors of proteins involved in cancer, such as the Abelson tyrosine-protein kinase (ABL) and its mutated form T315I. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov The results can guide the design of more potent and selective inhibitors.

In Silico Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of chemical reactions involving this compound and its derivatives. These in silico predictions can help to understand reaction mechanisms and to design more efficient synthetic routes. For instance, the nucleophilic ring-opening reaction of a bicyclic vinyl aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol was shown to proceed via an Sₙ2 pathway in a regio- and stereospecific manner, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. mdpi.com Such computational insights are valuable for predicting the outcomes of similar reactions.

Tautomeric Preferences and Energetics

The core of the tautomerism in this compound class lies in the prototropic equilibrium between the thiol and thione forms. For a 1-substituted tetrazole-5-thiol, two primary tautomeric forms are considered: the thiol form (this compound) and the thione form (1-cyclopentyl-1,4-dihydro-5H-tetrazole-5-thione). In the broader context of unsubstituted tetrazole-5-thiol, several other tautomers can exist, including different positional isomers of the proton on the tetrazole ring.

Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the relative stabilities of these tautomers. researchgate.net For the parent tetrazole-5-thiol, these studies consistently indicate that the thione tautomer is the most stable form in the gas phase and in various solvents. researchgate.net This enhanced stability is often attributed to the greater resonance stabilization within the thione form compared to the thiol isomer.

Detailed computational analyses of the parent tetrazole-5-thione have identified five possible tautomers: two thione forms (tautomers A and E) and three thiol forms (tautomers B, C, and D). nih.gov The relative energies of these tautomers have been calculated, providing a quantitative measure of their stability. The thione form, designated as tautomer A, is consistently found to be the most stable isomer. researchgate.net

The following table summarizes the relative thermodynamic data for the isomers of the parent tetrazole-thion in the gas phase, as determined by various computational methods. These values provide a foundational understanding of the energetic landscape of this class of compounds.

Relative Thermodynamic Data for Isomers of Tetrazole-5-thion in the Gas Phase

| Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| B | MP2 | 4.25 |

| DFT | 9.53 | |

| C | MP2 | 2.79 |

| DFT | 6.86 | |

| D | MP2 | 1.17 |

| DFT | 7.39 | |

| E | MP2 | 25.26 |

| DFT | 25.06 |

Data sourced from theoretical studies on tetrazole-5-thion. researchgate.net Tautomer A is the reference with a relative energy of 0.00 kcal/mol.

As indicated by the data, the thiol tautomers (B, C, and D) are higher in energy than the most stable thione tautomer (A). The energy differences are significant enough to suggest that the thione form would be the predominant species at equilibrium. The presence of the cyclopentyl group at the N1 position in this compound would likely favor a similar tautomeric equilibrium, with the thione form being the most stable. However, without specific computational studies on this derivative, the precise energetic differences remain an area for further investigation.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

1-Cyclopentyl-1H-tetrazole-5-thiol serves as a foundational component in the synthesis of more elaborate molecular structures. The tetrazole ring, with its multiple nitrogen atoms, can participate in various cycloaddition and transformation reactions, while the thiol group offers a nucleophilic handle for substitution and coupling reactions. mdpi.com This dual reactivity enables the incorporation of the cyclopentyltetrazole-thiol motif into larger scaffolds, contributing to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, related tetrazole thiols have been used in the synthesis of aminocyclopentitols, which are important biological compounds. mdpi.com

Participation in Stereoselective Reactions

The derivatives of this compound, particularly its corresponding sulfones, are instrumental in several important stereoselective reactions. These reactions allow for the controlled formation of specific stereoisomers, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

Key Stereoselective Reactions Involving Tetrazole Derivatives:

| Reaction Type | Description | Significance |

| Julia-Kocienski Olefination | A modified Julia olefination that utilizes tetrazolyl sulfones to react with aldehydes, yielding alkenes with high E-selectivity (trans-isomers). organic-chemistry.orgyoutube.com The use of 1-tert-butyl-1H-tetrazol-5-yl sulfones, a related structure, has been shown to enhance the scope and efficiency of this reaction. researchgate.net | Provides a reliable method for the stereoselective synthesis of trans-alkenes, which are common structural motifs in natural products and pharmaceuticals. nih.gov |

| Radical Cyclization | Tetrazole derivatives can undergo radical cyclization reactions. For example, the reaction of 1H-tetrazol-5-amines with alkynes, mediated by tert-butyl nitrite, leads to the formation of tetrazolo[1,5-a]quinolines through a radical process. rsc.org | Offers a pathway to construct fused heterocyclic systems, which are prevalent in various bioactive compounds. |

| Olefin Metathesis | While direct participation of this compound in olefin metathesis is not extensively documented, the functional groups it can be converted into, such as sulfones, can be part of molecules that undergo this powerful carbon-carbon double bond forming reaction. | Enables the synthesis of complex unsaturated molecules and polymers. |

The Julia-Kocienski olefination, in particular, has been a subject of significant research. Studies have shown that modifying the substituents on the tetrazole ring can influence the stereochemical outcome of the reaction. For example, 1-phenyl-1H-tetrazol-5-yl sulfones are known to favor the formation of E-alkenes. organic-chemistry.org The steric and electronic properties of the cyclopentyl group in this compound would similarly influence the stereoselectivity of such reactions.

Precursor for Functional Materials

The thiol group of this compound is a key functional handle that allows for its conversion into other important sulfur-containing functional groups, such as sulfones and sulfides. These derivatives are themselves valuable functional materials or intermediates in their synthesis.

Sulfones: The oxidation of the thiol or corresponding sulfide (B99878) yields sulfones. organic-chemistry.org Tetrazolyl sulfones are well-established as crucial reagents in the Julia-Kocienski olefination. organic-chemistry.orgresearchgate.net The general synthesis of sulfones can be achieved through the oxidation of sulfides using reagents like hydrogen peroxide. organic-chemistry.org

Sulfides (Thioethers): The thiol can be readily converted to sulfides through various alkylation reactions. rsc.orgyoutube.com These thioethers can serve as precursors to sulfones or be incorporated into larger molecules. A straightforward method for synthesizing alkyl 1H-tetrazol-5-yl thioethers involves a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. rsc.org

The ability to transform the thiol group provides a pathway to a diverse range of functional materials with tailored electronic and physical properties.

Synthesis of Compound Libraries

The versatility of this compound and its straightforward derivatization reactions make it an ideal scaffold for the generation of compound libraries. By systematically varying the substituents on the tetrazole ring or by modifying the thiol group, a large number of structurally related compounds can be synthesized. This approach is fundamental in drug discovery and materials science for the rapid screening of biological activity or material properties. The robust and predictable nature of the reactions involving this compound, such as the synthesis of thioethers and the Julia-Kocienski olefination, facilitates the automated or parallel synthesis required for library generation. nist.gov

Biological and Medicinal Chemistry Research Applications

Bioisosteric Mimicry of Carboxylic Acids in Biological Systems

The tetrazole ring is a well-established and widely utilized bioisostere for the carboxylic acid functional group in drug design. nih.govnih.govsemanticscholar.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. semanticscholar.org The 5-substituted-1H-tetrazole moiety, as found in 1-Cyclopentyl-1H-tetrazole-5-thiol, effectively mimics a carboxylic acid due to several key similarities.

The acidity of the N-H proton in the tetrazole ring is comparable to that of a carboxylic acid proton, with pKa values typically in the range of 4.5 to 4.9. nih.govnih.gov This allows the tetrazole to exist as an anion at physiological pH, much like a carboxylate, enabling it to participate in similar ionic interactions with biological receptors and enzyme active sites. nih.govnih.gov Furthermore, the tetrazole ring possesses a planar, delocalized electron system that is spatially similar to the planar arrangement of a carboxylic acid group. nih.govnih.gov

This bioisosteric relationship has been successfully exploited in the development of numerous drugs. nih.govdntb.gov.ua Replacing a carboxylic acid with a tetrazole ring can offer significant advantages, such as improved metabolic stability, as tetrazoles are generally less susceptible to the metabolic reactions that carboxylic acids undergo. phmethods.netresearchgate.net This substitution can also enhance lipophilicity, which may improve a drug candidate's pharmacokinetic profile, including its absorption and distribution. phmethods.netresearchgate.net The application of tetrazoles as carboxylic acid surrogates is a key strategy in medicinal chemistry for designing potent and selective ligands for various biological targets. dntb.gov.uanih.gov

Antimicrobial Activity Studies

While the broader class of tetrazole derivatives has been extensively investigated for antimicrobial properties, specific studies focusing solely on the antibacterial and antifungal efficacy of this compound are not prominently featured in available scientific literature. However, research on analogous structures provides context for the potential antimicrobial activity of this compound class. Tetrazole-containing compounds have shown activity against a wide array of microbial pathogens. phmethods.netisfcppharmaspire.com

Numerous studies have demonstrated the antibacterial potential of various tetrazole derivatives. For instance, research on novel 1-phenyl-1H-tetrazole-5-thiol derivatives showed that specific compounds in this class exhibited inhibitory activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. researchgate.net Similarly, other research has focused on synthesizing tetrazole-heterocycle hybrids and evaluating their activity against various bacterial strains, indicating the versatility of the tetrazole scaffold in developing new antibacterial agents. isfcppharmaspire.com The mechanism of action for some tetrazole-based agents has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. isfcppharmaspire.com Although these findings are for related compounds, they suggest that this compound could be a candidate for similar investigations.

The tetrazole moiety is also a component of compounds studied for their antifungal effects. phmethods.net Studies on new 1-[(tetrazol-5-yl)methyl] indole (B1671886) derivatives revealed that some of the synthesized compounds exhibited high activity against fungal strains such as Aspergillus niger, Penicillium sp., and Candida albicans when compared to the standard drug fusidic acid. nih.gov Another study on (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives found that these compounds showed excellent resistance against fungal strains, including A. janus and A. niger. nih.gov These examples highlight the potential of the tetrazole core structure in the development of novel antifungal agents.

Antitumor Activity Research

The development of tetrazole-containing compounds as anticancer agents is an active area of research. researchgate.net The tetrazole scaffold has been incorporated into molecules designed to interfere with cancer cell growth and survival through various mechanisms. nih.govnih.gov

Research into 1,5-disubstituted tetrazoles has identified potent antiproliferative agents. nih.gov For example, a series of 1,5-diaryl substituted 1,2,3,4-tetrazoles were synthesized and found to be potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Several of these compounds exhibited significant cytotoxicity against a variety of human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov One of the most active compounds, 4l, demonstrated IC₅₀ values between 1.3 and 8.1 nM across multiple cell lines. nih.gov Another study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles also identified compounds that act as microtubule destabilizers and show noteworthy potency against gastric (SGC-7901), lung (A549), and cervical (HeLa) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected 1,5-Diaryl Tetrazole Analogs This table presents the 50% inhibitory concentration (IC₅₀) values for representative compounds from a study on 1,5-diaryl tetrazoles, demonstrating the potential of this class of compounds to inhibit the growth of various human tumor cell lines. Data is expressed as the mean from at least three independent experiments.

| Compound | HL-60 (leukemia) | K-562 (leukemia) | A549 (lung) | HT-29 (colon) | HCT-116 (colon) | HeLa (cervical) |

| 4l | 1.3 nM | 2.0 nM | 8.1 nM | 1.9 nM | 2.1 nM | 2.0 nM |

| 5b | 0.3 nM | 1.0 nM | 7.4 nM | 0.8 nM | 0.9 nM | 0.8 nM |

| Combretastatin A-4 | 1.4 nM | 2.0 nM | 1.9 nM | 3.0 nM | 2.0 nM | 2.0 nM |

| Source: Adapted from Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. nih.gov |

Active antitumor compounds often exert their effects by inducing programmed cell death, or apoptosis. In studies of 1,5-diaryl substituted tetrazoles, the active compounds that inhibited cell proliferation were also found to induce apoptosis. nih.gov Further investigation revealed that this process occurred through the mitochondrial pathway, involving the activation of key executioner enzymes like caspase-9 and caspase-3. nih.gov Cell cycle analysis showed that these compounds caused a significant arrest of cancer cells in the G2/M phase of the cell cycle, which is consistent with their mechanism as antimitotic agents that disrupt microtubule function. nih.gov

Anti-inflammatory Activity (as a class of tetrazole derivatives)

Tetrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, in part because the tetrazole ring is a bioisostere of the carboxylic acid group. nih.govtandfonline.com This substitution can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacological profiles. tandfonline.com Numerous studies have highlighted the potent anti-inflammatory properties of various tetrazole derivatives. nih.govsphinxsai.comnih.gov

The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade. For instance, certain vicinal diaryl pyrazole (B372694) compounds featuring a tetrazole scaffold have been designed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The development of new anti-inflammatory drugs with better safety profiles is a continuing area of research, and tetrazole derivatives are considered promising candidates. nih.govnih.gov Research has led to the synthesis of novel tetrazole-containing compounds that show significant in vivo anti-inflammatory activity, sometimes comparable or even superior to established drugs like diclofenac (B195802) and ibuprofen. nih.govbiointerfaceresearch.com For example, some synthesized tetrazolobenzimidazole derivatives exhibited anti-inflammatory activities comparable to the standard drug diclofenac. nih.gov

Table 1: Anti-inflammatory Activity of Selected Tetrazole Derivatives

| Compound Type | Observation | Reference |

|---|---|---|

| Pyrazoline derivatives with tetrazole | Showed significant anti-inflammatory and analgesic activities with reduced ulcerogenic liability compared to some standard drugs. nih.gov | nih.gov |

| Tetrazolobenzimidazole derivatives | Certain derivatives exhibited anti-inflammatory activity comparable to diclofenac with less gastric ulceration. nih.gov | nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Some derivatives showed anti-inflammatory effects exceeding that of Ibuprofen. biointerfaceresearch.com | biointerfaceresearch.com |

| Vicinal diaryl pyrazoles with tetrazole | Demonstrated selective COX-2 inhibition and significant anti-inflammatory properties. nih.gov | nih.gov |

Interaction with Molecular Targets and Pathways

The therapeutic effects of tetrazole derivatives are rooted in their interactions with specific biological molecules and pathways. The structural features of these compounds, particularly the nitrogen-rich tetrazole ring, facilitate various noncovalent interactions with biological targets. tandfonline.commdpi.com

Disulfide Bond Formation with Cysteine Residues

The this compound molecule contains a thiol (-SH) group, which is chemically reactive. Thiols are known to undergo oxidation to form disulfide bonds (S-S). youtube.comlibretexts.org This reaction is particularly relevant in biological systems, where the thiol-containing amino acid cysteine plays a crucial role in protein structure and function through the formation of disulfide bridges. nih.govyoutube.com

The general reaction involves the oxidation of two thiol groups to form a disulfide bond. youtube.com This process is a redox reaction where the thiols are oxidized. libretexts.org While direct evidence for this compound specifically forming a disulfide bond with a cysteine residue was not found in the reviewed literature, the inherent reactivity of its thiol group suggests this is a plausible interaction. The thiol group can act as a nucleophile and participate in thiol-disulfide exchange reactions. libretexts.orgnih.gov Such an interaction with a cysteine residue in a protein could lead to the formation of a mixed disulfide, thereby covalently modifying the protein and altering its function. This mechanism is a potential way the compound could interact with and modulate the activity of target proteins involved in inflammatory pathways. The formation of disulfide bonds involving thiols has been demonstrated in various chemical systems. rsc.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For tetrazole derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activity. researchgate.netnih.govnih.govnih.gov

The core tetrazole ring is a key pharmacophore. acs.org Modifications to the substituents on the tetrazole ring and other parts of the molecule can dramatically alter the compound's potency and selectivity. For instance, in a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, a quantitative SAR model was used to guide the synthesis of more potent antiallergic derivatives. nih.gov

For derivatives of 1-phenyl-1H-tetrazole-5-thiol, various modifications have been explored. Alkylation at the thiol position and subsequent reactions to introduce different functional groups have led to compounds with varying antibacterial activities. researchgate.net In the context of anti-inflammatory activity, studies on related heterocyclic systems like pyrazoles have shown that the nature of the substituent at various positions significantly impacts the inhibitory activity against enzymes like meprin α. nih.gov For example, substituting a phenyl group with a cyclopentyl moiety in a 3,5-disubstituted pyrazole resulted in similar inhibitory activity, indicating that a cycloalkyl group can be well-tolerated at that position. nih.gov This suggests that the cyclopentyl group in this compound is a critical feature that influences its interaction with biological targets. Further modifications of the cyclopentyl ring or the tetrazole ring would likely lead to changes in its anti-inflammatory profile.

Other Academic and Industrial Research Perspectives

Corrosion Inhibition Studies (for tetrazole derivatives)

Tetrazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys. Their efficacy is largely attributed to the presence of multiple nitrogen atoms and, in many cases, a sulfur atom, which can coordinate with metal surfaces to form a protective film. This film acts as a barrier, impeding the corrosive process.

Research has demonstrated that the molecular structure of tetrazole derivatives plays a crucial role in their inhibitory performance. The presence of electron-donating groups, for instance, has been shown to enhance the adsorption of these molecules onto metal surfaces, thereby increasing their protective capabilities. acs.orgnih.govnih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of inhibition, calculating parameters like adsorption energy and electron transfer to predict and explain the effectiveness of different derivatives. acs.orgnih.gov

A study on the corrosion inhibition of aluminum in a 1.0 M HCl solution investigated several tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol. The findings revealed that this compound was the most effective inhibitor among those tested, a result attributed to the presence of both the phenyl group and the thiol group, which enhance its adsorption on the aluminum surface. researchgate.net The inhibition efficiency of these compounds was found to follow the order: 1-phenyl-1H-tetrazole-5-thiol > 1-phenyl-1H-tetrazole > 1H-tetrazol-5-amine > 1H-tetrazole. researchgate.net

In another investigation, 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) was identified as an excellent corrosion inhibitor for copper in nitric acid, achieving an efficiency of up to 97.5%. deepdyve.com This high efficiency was observed to be concentration-dependent. deepdyve.com Similarly, 1-Phenyl-1H-tetrazole-5-thiol (PTZ) has been studied as a corrosion inhibitor for Q235 steel in a 1 M HCl solution, where it exhibited a remarkable inhibition efficiency of 97.1% at a concentration of 5 mM. electrochemsci.org

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1-phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | Not specified, but highest among tested | researchgate.net |

| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | Nitric Acid | 97.5 | deepdyve.com |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1 (at 5 mM) | electrochemsci.org |

| 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) | Copper | Not specified | Higher than 5-2-BPT and PT | nih.gov |

| 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) | Copper | Not specified | Higher than PT | nih.gov |

| 5-phenyl-tetrazole (PT) | Copper | Not specified | Lower than 5-4-BPT and 5-2-BPT | nih.gov |

This table presents a selection of research findings on the corrosion inhibition efficiency of various tetrazole derivatives.

The mechanism of inhibition is generally understood to involve the adsorption of the tetrazole molecules onto the metal surface. This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both. researchgate.net The formation of a protective layer acts as a barrier to the corrosive environment, and the specific nature of the interaction is influenced by the inhibitor's molecular structure, the type of metal, and the corrosive medium. researchgate.netelectrochemsci.org

Analytical Applications (e.g., Spectrophotometric Determination of Metals)

The ability of tetrazole derivatives to form stable complexes with various metal ions has led to their exploration in the field of analytical chemistry. The thiol group, in particular, endows these molecules with the capacity to act as effective chelating agents.

One notable application is in the spectrophotometric determination of metals. For instance, 1-Phenyl-1H-tetrazole-5-thiol has been successfully utilized as a reagent for the spectrophotometric determination of platinum and bismuth. fishersci.comcymitquimica.com This method relies on the formation of a colored complex between the tetrazole derivative and the metal ion in solution. The intensity of the color, which is proportional to the concentration of the metal ion, can then be measured using a spectrophotometer.

The general principle involves the reaction of the tetrazole derivative with the metal ion under specific pH and temperature conditions to form a stable complex. The absorbance of this complex is then measured at a specific wavelength, and the concentration of the metal is determined by comparing this absorbance to a calibration curve prepared from standard solutions.

| Tetrazole Derivative | Metal Ion(s) | Analytical Method | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | Platinum (Pt), Bismuth (Bi) | Spectrophotometry | fishersci.comcymitquimica.com |

This table highlights the use of a tetrazole derivative in the analytical determination of specific metal ions.

The selectivity and sensitivity of these methods depend on the specific tetrazole derivative used and the reaction conditions. The development of new tetrazole-based reagents continues to be an active area of research, with the aim of creating more selective and sensitive methods for the determination of a wider range of metal ions.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Cyclopentyl-1H-tetrazole-5-thiol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, 5-(benzylthio)-1-cylopentyl-1H-tetrazole, the signals corresponding to the cyclopentyl group protons are observed, providing direct evidence for this substituent. nih.gov Similarly, for this compound, the proton NMR spectrum would exhibit characteristic signals for the methine and methylene (B1212753) protons of the cyclopentyl ring. The chemical shifts and splitting patterns of these signals are dictated by the electronic environment and neighboring protons, respectively.

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. For this compound, distinct signals would be expected for the carbon atom of the tetrazole ring, as well as for the individual carbons of the cyclopentyl group. For instance, in a similar compound, 5-(benzylthio)-1-cylopentyl-1H-tetrazole, ¹³C-APT (Attached Proton Test) spectroscopy was utilized to distinguish between different types of carbon atoms. nih.gov The chemical shift of the tetrazole ring carbon is particularly informative, confirming the presence of the heterocyclic core.

Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), can aid in the assignment of experimental NMR chemical shifts. pnrjournal.com These computational approaches model the magnetic shielding of each nucleus, providing theoretical chemical shifts that can be correlated with the experimental data to affirm the proposed structure. pnrjournal.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Cyclopentyl CH | Multiplet |

| ¹H | Cyclopentyl CH₂ | Multiplets |

| ¹³C | Tetrazole C5 | ~150-160 |

| ¹³C | Cyclopentyl CH | ~55-65 |

| ¹³C | Cyclopentyl CH₂ | ~25-35 |

Note: The predicted chemical shift values are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides key vibrational signatures that confirm its structural features.

The presence of the tetrazole ring is typically characterized by a series of absorption bands in the fingerprint region of the spectrum. For related tetrazole compounds, these characteristic vibrations are often observed between 1640 cm⁻¹ and 900 cm⁻¹. pnrjournal.com Specifically, N=N stretching vibrations can appear around 1329 cm⁻¹. pnrjournal.com

A crucial aspect of this compound is the thiol (-SH) group. However, the S-H stretching vibration is often weak and can be difficult to observe. The thione tautomer (C=S) is also a possibility, and the C=S stretching vibration typically appears in the region of 1200-1050 cm⁻¹. The assignment of the carbon-sulfur (C-S) stretching vibration can also be challenging due to its variable intensity, but it is generally found in the range of 1030-200 cm⁻¹. pnrjournal.com

The cyclopentyl group will exhibit characteristic C-H stretching vibrations from its methylene (CH₂) and methine (CH) groups, typically appearing just below 3000 cm⁻¹. The CH₂ scissoring vibrations can also be identified, as seen in related structures around 1432 cm⁻¹. pnrjournal.com

Computational methods, such as DFT calculations, are often used to calculate theoretical vibrational frequencies, which can then be compared with the experimental IR spectrum to aid in the precise assignment of the observed absorption bands. nih.govpnrjournal.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (cyclopentyl) | Stretching | 2850-2960 |

| C=N (tetrazole) | Stretching | ~1600-1650 |

| N=N (tetrazole) | Stretching | ~1300-1400 |

| C-N (tetrazole) | Stretching | ~1200-1300 |

| C=S (thione) | Stretching | ~1050-1200 |

| C-S (thiol) | Stretching | ~600-700 |

Note: These are general ranges and the exact positions of the peaks can vary.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. This information is crucial for confirming the elemental composition and structural integrity of the compound.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). The mass of the molecular ion directly provides the molecular weight of the compound. For this compound (C₆H₁₀N₄S), the expected monoisotopic mass is approximately 170.06 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The cyclopentyl group and the tetrazole-thiol core will break apart in characteristic ways under electron ionization. Common fragmentation pathways may include the loss of the cyclopentyl group, the elimination of nitrogen (N₂), and cleavage of the C-S bond. Analysis of these fragment ions helps to piece together the molecular structure. For instance, in related tetrazole derivatives, the fragmentation patterns have been successfully analyzed to confirm their structures. mdpi.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can be used to analyze the compound. nih.gov

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (approx.) | Possible Origin |

| [M]⁺ | [C₆H₁₀N₄S]⁺ | 170 | Molecular Ion |

| [M - N₂]⁺ | [C₆H₁₀N₂S]⁺ | 142 | Loss of nitrogen from the tetrazole ring |

| [M - C₅H₉]⁺ | [CHN₄S]⁺ | 101 | Loss of the cyclopentyl group |

| [C₅H₉]⁺ | [C₅H₉]⁺ | 69 | Cyclopentyl cation |

Note: The relative intensities of these ions will depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional structure of this compound in the solid state. These methods provide precise information about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for structural elucidation. mdpi.com If a suitable single crystal of the compound can be grown, this technique can provide a detailed atomic-level picture of the molecule, confirming the connectivity of the atoms and revealing its conformation. For example, the crystal structures of related tetrazole derivatives have been determined, showing details such as the planarity of the tetrazole ring and the orientation of the substituent groups. mdpi.comlookchem.combeilstein-journals.org In some cases, intermolecular hydrogen bonding, for instance between the thiol group of one molecule and a nitrogen atom of the tetrazole ring of another, can be observed, which dictates the packing of the molecules in the crystal lattice. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. scielo.org.zanih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase. By comparing the experimental PXRD pattern with a simulated pattern generated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed. lookchem.com This is important to ensure that the synthesized material consists of a single crystalline form. While PXRD does not provide the same level of structural detail as single-crystal analysis, it is a valuable tool for characterizing the solid-state properties of the compound. pnrjournal.comscielo.org.zanih.gov

Future Research Directions and Unexplored Avenues

Expanding Synthetic Methodologies and Scalability

Current synthetic routes to substituted tetrazole-5-thiols often involve multi-step processes that may not be optimized for large-scale production. A primary area for future research is the development of more efficient, cost-effective, and scalable syntheses of 1-Cyclopentyl-1H-tetrazole-5-thiol.

Future investigations should focus on:

One-Pot Reactions: Designing novel one-pot syntheses that combine multiple reaction steps without isolating intermediates could significantly improve efficiency. Exploring multicomponent reactions, such as the Ugi-azide reaction, could provide a direct route to 1,5-disubstituted tetrazoles which can be subsequently functionalized. d-nb.info

Catalysis: The use of novel catalysts, such as ytterbium triflate (Yb(OTf)₃) or palladium/copper co-catalytic systems, has shown promise in the synthesis of other tetrazole derivatives. organic-chemistry.org Research into specific catalysts that are effective for the [3+2] cycloaddition of cyclopentyl isothiocyanate and an azide (B81097) source, or for the direct functionalization of a pre-formed tetrazole ring, is warranted.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, improve safety, and facilitate scalability. acs.org Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial application.

Alternative Reagents: While organotin azides have been used historically, their toxicity necessitates alternatives. Research into greener and safer azide sources, such as organo-boron or organo-aluminum azides, could provide more environmentally benign synthetic pathways. google.com

Deeper Exploration of Reactivity in Niche Organic Transformations

The reactivity of the this compound molecule is dictated by the interplay of the N-substituted tetrazole ring and the thiol group. While general reactions of these functional groups are known, their combined reactivity in the context of this specific molecule is underexplored.

Future avenues for exploration include:

Julia-Kocienski Olefination: The corresponding sulfone, derived from the oxidation of the thiol group, could serve as a valuable reagent in the Julia-Kocienski olefination to stereoselectively form trans-alkenes. researchgate.net Investigating the synthesis of the 1-cyclopentyl-1H-tetrazol-5-yl sulfone and its application in the synthesis of complex organic molecules is a promising research direction.

Thiol-Ene "Click" Chemistry: The thiol group is an excellent candidate for photo-induced thiol-ene "click" reactions. d-nb.info This offers a highly efficient and orthogonal method for conjugating the molecule to polymers, surfaces, or biomolecules, opening up applications in materials science and bioconjugation.

Cycloaddition Reactions: The tetrazole ring itself can participate in various cycloaddition reactions, sometimes acting as a precursor to reactive nitrile imines upon photolysis or thermolysis. acs.orgresearchgate.net Exploring the [3+2] cycloaddition chemistry of the 1-cyclopentyltetrazole moiety could lead to the discovery of novel heterocyclic scaffolds.

Design and Synthesis of Novel Metal Complexes with Tuned Properties

Tetrazoles, particularly in their deprotonated tetrazolate form, are excellent ligands for a wide range of metal ions. The sulfur atom of the thiol group provides an additional coordination site, allowing the molecule to act as a versatile mono- or bidentate ligand.

Promising research directions are:

Coordination Polymers and MOFs: The ability to bridge metal centers makes this ligand a prime candidate for constructing coordination polymers and metal-organic frameworks (MOFs). Research could focus on synthesizing complexes with transition metals (e.g., Co, Cd, Cu) to create materials with interesting magnetic, porous, or catalytic properties. rsc.orglookchem.comresearchgate.net

Energetic Materials: N-substituted tetrazoles are known components of energetic coordination compounds. rsc.org The synthesis and characterization of metal complexes of this compound with energetic anions (e.g., perchlorates, azides) could lead to new materials with tailored thermal stability and sensitivity.

Biologically Active Complexes: Metal complexes of tetrazole derivatives have shown enhanced antimicrobial activity compared to the free ligands. orientjchem.org Synthesizing copper(II) and cobalt(II) complexes, among others, and evaluating their activity against various bacterial and fungal strains is a logical next step.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry provides powerful tools to predict properties and understand reaction mechanisms at a molecular level, guiding experimental work and accelerating discovery.

Future computational studies should target:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the synthesis of the molecule and its subsequent transformations, such as in olefination or cycloaddition reactions. This can help in optimizing reaction conditions and predicting product stereochemistry.

Metal Complex Geometry: Modeling the coordination of this compound with different metal ions can predict the most stable geometries and electronic structures of the resulting complexes. researchgate.net This is crucial for designing complexes with specific properties, such as spin-crossover behavior. rsc.org

Molecular Docking: To guide the development of therapeutics, molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of target proteins. mdpi.com This can help prioritize experimental screening and suggest modifications to improve biological activity.

Development of Targeted Biological Probes and Therapeutics

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, and many tetrazole-containing compounds exhibit significant biological activity. orientjchem.orgontosight.ai The addition of a cyclopentyl group can enhance lipophilicity and influence binding to biological targets.

Unexplored therapeutic and diagnostic avenues include:

Enzyme Inhibition: Related structures containing cyclopentyl and thiazole (B1198619) moieties have shown potent inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic diseases. mdpi.comnih.gov Screening this compound and its derivatives against a panel of enzymes, particularly those where a thiol or tetrazole interaction is favorable, is a high-priority research area.

Anticancer and Antimicrobial Agents: Various tetrazole-thiol derivatives and their metal complexes have demonstrated potential as anticancer and antimicrobial agents. orientjchem.orgresearchgate.net A systematic evaluation of this compound's cytotoxicity against cancer cell lines and its minimum inhibitory concentration (MIC) against pathogenic microbes is needed.

Fluorescent Probes: The thiol group allows for conjugation with fluorophores. Furthermore, the interaction of the tetrazole-thiol moiety with specific analytes or enzymes could lead to a "turn-on" or "turn-off" fluorescent response. acs.org This could enable the development of chemoselective probes for detecting enzymatic activity or specific ions in biological systems.

Investigation of Novel Material Science Applications

The unique combination of a nitrogen-rich heterocycle and a reactive thiol group makes this compound an attractive building block for advanced materials.

Future research should investigate its potential in:

Polymer Chemistry: As demonstrated with related compounds, the thiol group can be used in thiol-ene polymerization to create novel polymers with pendant tetrazole groups. d-nb.info These polymers could have applications as nitrogen-rich binders, polymer electrolytes, or materials with specialized surface properties.

Surface Modification: The thiol group can strongly adsorb onto gold and other noble metal surfaces. This allows for the creation of self-assembled monolayers (SAMs), functionalizing surfaces with the cyclopentyl-tetrazole moiety to alter properties like wettability, corrosion resistance, or biocompatibility.

Stationary Phases for Chromatography: Polymeric materials bearing tetrazole groups have been investigated as stationary phases for hydrophilic interaction chromatography (HILIC). researchgate.net The specific properties of the 1-cyclopentyl derivative could be harnessed to create novel chromatographic materials with unique selectivity for polar analytes.

Q & A

Q. Table 1. Key Synthetic Methods for 1H-Tetrazole-5-thiol Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products